molecular formula C8H11N3O4 B13542790 2-(5-Amino-3-ethyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid

2-(5-Amino-3-ethyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid

Cat. No.: B13542790
M. Wt: 213.19 g/mol
InChI Key: NWAIFMMRWFBWMR-UHFFFAOYSA-N
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Description

2-(5-Amino-3-ethyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, an ethyl group, and a dioxo group attached to a pyrimidine ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-ethyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrimidine derivative.

    Addition of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions, where the pyrimidine derivative is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, potentially altering the compound’s reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where various functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenated compounds, strong bases, and acids are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

2-(5-Amino-3-ethyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-ethyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid
  • 2-(5-Amino-3-ethyl-2,6-dioxo-4,6-dihydropyrimidin-1(2H)-yl)acetic acid
  • 2-(5-Amino-3-ethyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)propanoic acid

Uniqueness

2-(5-Amino-3-ethyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is unique due to its specific combination of functional groups and structural features. The presence of both the amino and acetic acid moieties, along with the ethyl group, imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

2-(5-amino-3-ethyl-2,6-dioxopyrimidin-1-yl)acetic acid

InChI

InChI=1S/C8H11N3O4/c1-2-10-3-5(9)7(14)11(8(10)15)4-6(12)13/h3H,2,4,9H2,1H3,(H,12,13)

InChI Key

NWAIFMMRWFBWMR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)N(C1=O)CC(=O)O)N

Origin of Product

United States

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